1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
Historical Development of Heterocyclic Urea Derivatives
The integration of urea functionalities into heterocyclic systems has been a cornerstone of medicinal chemistry since the early 20th century. Urea’s capacity to form stable hydrogen bonds with biological targets was first exploited in compounds like suramin, an antitrypanosomal agent developed by Bayer Laboratories, which features a symmetrical urea core. The Hofmann rearrangement, documented as early as 1881, provided a foundational synthetic route to ureas via isocyanate intermediates, enabling systematic exploration of nitrogen-rich heterocycles. By the mid-20th century, antidiabetic agents such as glibenclamide demonstrated the therapeutic potential of arylurea derivatives, with substituents on nitrogen atoms modulating pharmacokinetic properties. Modern developments, including transition-metal-catalyzed urea syntheses, have expanded access to unsymmetrical derivatives, paving the way for hybrid structures like 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea.
Significance of Benzofuran-Thiophene Conjugates in Medicinal Chemistry
Benzofuran and thiophene moieties contribute distinct electronic and steric profiles to hybrid molecules. Benzofuran’s oxygen atom introduces polarity and hydrogen-bond acceptor capacity, while thiophene’s sulfur atom enhances π-electron density, favoring stacking interactions with aromatic residues in proteins. Conjugation of these heterocycles via a urea linker creates a bifunctional scaffold capable of simultaneous hydrogen bonding and hydrophobic interactions. For instance, urea’s NH groups can anchor to protease active sites, while benzofuran and thiophene units engage in π-π stacking with adjacent aromatic amino acids, as observed in Trp6-urea interactions during protein denaturation studies. Such dual-mode binding is critical for achieving high target selectivity, particularly in kinase and GPCR modulation.
Evolution of Research on Multi-heterocyclic Urea Frameworks
The design of multi-heterocyclic ureas has evolved from empirical structure-activity relationships to rational, computation-guided strategies. Early work focused on planar urea derivatives, but poor solubility limited their utility. Disruption of planarity through N-alkylation or ortho-substitution, as demonstrated in N-methyl-N-1-naphthyl urea, improved aqueous solubility by 110-fold while retaining bioactivity. Contemporary research emphasizes the integration of heterocycles with complementary electronic properties. For example, benzofuran’s electron-rich furan ring and thiophene’s polarizable sulfur atom create a push-pull electronic gradient across the urea core, potentially enhancing dipole-dipole interactions with target proteins. Computational studies on similar systems reveal that such electronic asymmetries can optimize binding energies by 2–3 kcal/mol compared to symmetrical analogs.
Theoretical Foundations for Studying Bifunctional Heterocyclic Compounds
Theoretical investigations of bifunctional urea derivatives rely on quantum mechanical calculations and molecular dynamics simulations. Density functional theory (DFT) analyses of N-arylurea conformers show that substituents at the ortho position induce dihedral angles (φ) of 60–120° between the urea and aromatic planes, breaking coplanarity and reducing crystallization tendencies. For this compound, intramolecular hydrogen bonding between the hydroxypropyl group and urea oxygen may further stabilize non-planar conformations. Molecular electrostatic potential (MEP) maps predict enhanced nucleophilicity at the benzofuran oxygen and electrophilicity at the thiophene sulfur, creating orthogonal reaction sites for further functionalization. These theoretical insights guide the rational design of hybrid ureas with tailored solubility and binding kinetics.
Table 1: Key Structural Features and Theoretical Properties of this compound
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(21,15-9-12-5-2-3-7-14(12)22-15)11-19-16(20)18-10-13-6-4-8-23-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZUPMQSSEQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1903764-66-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzofuran moiety is known for its role in modulating enzyme activity, while the thiophenyl group may enhance binding affinity to target proteins. The hydroxypropyl group contributes to solubility and bioavailability, which are crucial for therapeutic efficacy.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and inhibiting tumor growth.
- Antibacterial Effects : Research indicates that the compound has antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated in vitro, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Emerging data suggest that this compound may have neuroprotective effects, potentially beneficial in the context of neurodegenerative diseases like Alzheimer's. It appears to modulate gamma-secretase activity, which is crucial for the processing of amyloid precursor protein.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study published in Molecules demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) at low micromolar concentrations. The mechanism involved the induction of apoptosis through the mitochondrial pathway.
- Study 2 : Another research effort focused on its antibacterial properties, revealing that the compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The study suggested that the compound interferes with bacterial cell wall synthesis.
Scientific Research Applications
Gamma-Secretase Modulation
Research indicates that compounds similar to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea may act as gamma-secretase modulators. Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein, which is crucial in the context of Alzheimer's disease. Modulating this enzyme's activity could have therapeutic implications for neurodegenerative diseases, making this compound a candidate for further investigation in Alzheimer's treatment strategies .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. Compounds with similar structures have been shown to interact with various biological targets that are pivotal in cancer progression. For instance, investigations into the compound's ability to inhibit specific signaling pathways involved in tumor growth and metastasis are ongoing .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage through coupling reactions involving appropriate amines and carbonyl compounds. Understanding the structure-activity relationship (SAR) is essential for optimizing its biological activity and selectivity against target diseases.
Case Study 1: Neurodegenerative Disease Research
A study explored the interaction of structurally related compounds with gamma-secretase, demonstrating their potential to modulate enzyme activity effectively. The findings indicated that specific substitutions on the benzofuran moiety could enhance binding affinity and selectivity towards gamma-secretase, suggesting pathways for developing more effective therapeutic agents .
Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer properties of urea derivatives, including this compound. The results highlighted its ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways associated with cell survival and proliferation .
Summary Table of Applications
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Benzofuran vs. Benzothiophene/Thiophene : The benzofuran moiety in the target compound may confer stronger antioxidant activity compared to benzothiophene derivatives, as evidenced by benzofuran-2-one derivatives in DPPH assays . However, thiophene-based ureas (e.g., 7a and 7d) exhibit superior metabolic stability due to sulfur’s resistance to oxidative degradation .
- Hydroxypropyl Linker : The 2-hydroxypropyl chain introduces stereochemical complexity, which is absent in simpler urea derivatives. This could influence receptor binding, akin to β-turn mimicry seen in privileged scaffolds .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : Estimated at ~370 g/mol (similar to compounds 7a–7d ), within Lipinski’s rule of five limits.
- LogP : Predicted logP ~2.5 (higher than benzofuran-2-ones but lower than nitro-phenyl ureas ), suggesting moderate bioavailability.
- Hydrogen-Bond Acceptors : The urea group and heterocycles provide 5–6 acceptors, aligning with drug-like properties .
Q & A
Q. What are the key structural and functional group considerations for synthesizing 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea?
The compound contains a benzofuran ring (electron-rich aromatic system), a hydroxypropyl linker (prone to hydrogen bonding), and a thiophen-2-ylmethylurea moiety (potential for π-π stacking and hydrogen bonding). Synthesis requires protecting the hydroxyl group during coupling reactions to avoid side reactions. For example, NaH in THF can deprotonate reactive intermediates, enabling nucleophilic substitution or urea formation .
Q. How can crystallographic data inform the design of derivatives with improved stability?
Single-crystal X-ray diffraction (e.g., as reported for structurally similar benzofuran derivatives in Acta Crystallographica Section E) reveals bond angles, torsion angles, and packing interactions. For instance, hydrogen bonding between the urea group and adjacent molecules can stabilize the crystal lattice. This data guides substitutions (e.g., halogenation or methyl groups) to enhance intermolecular interactions .
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : To detect trace impurities (e.g., unreacted thiophen-2-ylmethylamine).
- NMR (¹H/¹³C) : Confirm regioselectivity of benzofuran substitution and urea linkage integrity.
- DSC/TGA : Assess thermal stability, particularly for hygroscopic hydroxypropyl groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
The ICReDD approach integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal conditions. For example:
- Step 1 : Screen solvents (e.g., THF vs. DMF) using COSMO-RS solvation models.
- Step 2 : Simulate reaction trajectories to identify competing pathways (e.g., urea vs. thiourea formation).
- Step 3 : Validate predictions via high-throughput experimentation .
Table 1 : Example Computational Parameters for Urea Bond Formation
| Parameter | Value/Model | Purpose |
|---|---|---|
| Solvent | THF (ε = 7.6) | Minimize side reactions |
| Temperature | 60°C | Balance kinetics/thermodynamics |
| Catalyst | DBU (1 mol%) | Enhance nucleophilicity |
Q. How to resolve contradictions in biological activity data across studies?
- Comparative Dose-Response Analysis : Normalize data using pIC₅₀ values to account for assay variability.
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydrolysis of the urea bond) that may confound results.
- In Silico Docking : Verify target binding modes (e.g., benzofuran-thiophene spatial alignment) to rule out off-target effects .
Q. What strategies mitigate challenges in scaling up synthesis?
Q. How to design experiments for studying degradation under environmental conditions?
- Atmospheric Simulation Chambers : Expose the compound to UV light (290–400 nm) and OH radicals (generated via H₂O₂ photolysis) to mimic environmental degradation.
- HPLC-UV Quantification : Track degradation half-life (t₁/₂) under varying pH (4–10) and humidity (30–90% RH) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
